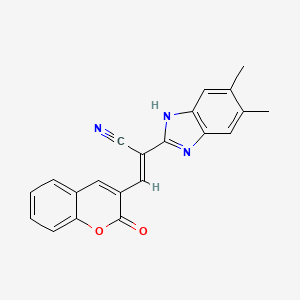
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties.
作用機序
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine inhibits chloride channels by binding to the channel pore and blocking chloride ion transport. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit both the outward and inward currents of CFTR channels. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to inhibit other chloride channels such as the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase intracellular calcium levels in smooth muscle cells, leading to smooth muscle contraction. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to inhibit the activity of the Na+/K+ ATPase, which can lead to changes in cell volume and ion homeostasis. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which can lead to changes in sodium transport and fluid secretion.
実験室実験の利点と制限
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying chloride transport in various physiological processes. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is also relatively easy to synthesize and has a long shelf life. However, 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has some limitations for lab experiments. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine can have off-target effects on other ion channels and transporters, which can complicate data interpretation. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine can also have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is to further investigate the effects of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine on other ion channels and transporters. Another direction is to develop more potent and selective inhibitors of chloride channels. Additionally, future research could focus on the therapeutic potential of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine and other chloride channel inhibitors for diseases such as cystic fibrosis and hypertension.
合成法
The synthesis of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 2-naphthalenesulfonyl chloride and 4-(1-pyrrolidinylcarbonyl)piperidine in the presence of a base. This reaction results in the formation of 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine as a white crystalline powder.
科学的研究の応用
1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely used in scientific research due to its ability to inhibit chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been used to study the role of CFTR in various physiological processes such as sweat secretion, intestinal fluid secretion, and airway surface liquid regulation. 1-(2-naphthylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been used to study the effects of CFTR mutations on chloride transport in cystic fibrosis.
特性
IUPAC Name |
(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-11-3-4-12-21)17-9-13-22(14-10-17)26(24,25)19-8-7-16-5-1-2-6-18(16)15-19/h1-2,5-8,15,17H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMBBUTBLIODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5490389.png)
![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)
![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)
![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5490462.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)
